

fundamental chemical properties of 5-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxybenzimidazole

Cat. No.: B1224985

[Get Quote](#)

An In-Depth Technical Guide to the Fundamental Chemical Properties of 5-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzimidazole (5-HBI) is a heterocyclic aromatic organic compound of significant interest in biochemical and pharmaceutical research. As a key intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, it plays a crucial role in microbial metabolism. [1] Furthermore, its scaffold is a valuable precursor in the synthesis of various drug compounds.[2] This document provides a comprehensive overview of the core chemical properties of **5-Hydroxybenzimidazole**, detailed experimental protocols, a comparative analysis with related compounds, and a review of its primary biochemical pathways.

Core Chemical Properties

5-Hydroxybenzimidazole is a member of the benzimidazole class, characterized by a benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position.[3]

Structural and Physical Data

The fundamental physicochemical properties of **5-Hydroxybenzimidazole** are summarized in the table below. This data is essential for its application in experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
IUPAC Name	3H-benzimidazol-5-ol	[2]
CAS Number	41292-65-3	[4][5]
Molecular Formula	C ₇ H ₆ N ₂ O	[2][4]
Molecular Weight	134.14 g/mol	[2][3][4]
Melting Point	220-222 °C	[4]
Boiling Point	469.1 ± 18.0 °C (Predicted)	[4]
Density	1.434 ± 0.06 g/cm ³ (Predicted)	[4][5]
InChI	InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)	[2][4]
SMILES	C1=CC2=C(C=C1O)NC=N2	[2][4]
Synonyms	1H-Benzimidazol-5-ol, 1H-Benzimidazol-6-ol, 5-Hydroxy-1H-benzimidazole	[3]

Comparative Analysis of Related Compounds

The properties of **5-Hydroxybenzimidazole** are best understood in the context of its parent structure and related analogues. The position of the functional group significantly influences properties like pKa and solubility.

Compound	Molecular Weight (g/mol)	Melting Point (°C)	Solubility	pKa
5-Hydroxybenzimidazole	134.14	220-222	Low solubility in water	Not Experimentally Determined
Benzimidazole (Parent)	118.14	170-173	< 1 mg/mL in water; Soluble in alcohol	5.3
2-Hydroxybenzimidazole	134.14	>300	0.543 g/L (insoluble)	11.95 (Predicted)
5-Methoxybenzimidazole	148.16	121-126	Insoluble in water	13.12 (Predicted)

Experimental Protocols

Chemical Synthesis: A Representative Protocol

While numerous methods exist for benzimidazole synthesis, a common and reliable route to **5-Hydroxybenzimidazole** involves the cyclization of a substituted o-phenylenediamine. The following is a representative multi-step protocol starting from p-aminophenol.

Step 1: Nitration of Acetanilide (from p-Aminophenol)

- **Acetylation:** p-Aminophenol is first protected by acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (Paracetamol).
- **Nitration:** The protected compound is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 4-acetamido-2-nitrophenol. The acetyl group directs nitration to the position ortho to the hydroxyl group.

Step 2: Reduction to 3,4-Diaminophenol

- **Setup:** The 4-acetamido-2-nitrophenol intermediate is placed in a round-bottom flask with a suitable solvent like ethanol.
- **Reduction:** A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine. This step also hydrolyzes the acetyl protecting group.
- **Workup:** After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the 3,4-diaminophenol. The product is then filtered, washed with cold water, and dried.

Step 3: Cyclization to **5-Hydroxybenzimidazole**

- **Reaction:** 3,4-Diaminophenol (1.0 eq) is mixed with formic acid (1.2 eq) in a round-bottom flask.
- **Heating:** The mixture is heated under reflux (typically around 100°C) for 2-4 hours. The reaction involves the condensation of the diamine with formic acid to form the imidazole ring.
- **Neutralization:** After cooling, the reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
- **Isolation:** The resulting precipitate, crude **5-Hydroxybenzimidazole**, is collected by vacuum filtration.

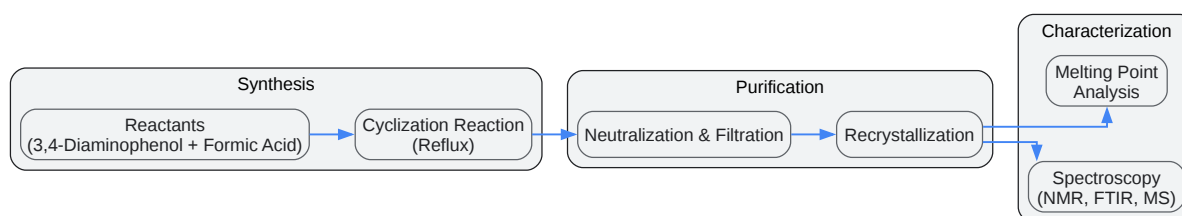
Step 4: Purification by Recrystallization

- The crude product is dissolved in a minimum amount of boiling water or an appropriate alcohol/water mixture.
- Decolorizing carbon (charcoal) can be added to the hot solution to remove colored impurities.
- The hot solution is filtered to remove the carbon and any insoluble materials.
- The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

- The purified crystals of **5-Hydroxybenzimidazole** are collected by filtration, washed with a small amount of cold solvent, and dried in an oven or under vacuum.

Enzymatic Synthesis

In anaerobic microorganisms, **5-Hydroxybenzimidazole** is synthesized from 5-aminoimidazole ribotide (AIR). This transformation is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as BzaF. This enzymatic reaction involves a complex carbon skeleton rearrangement to form the benzimidazole ring system.[2]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and analysis of **5-Hydroxybenzimidazole**.

Key Chemical Reactions

The benzimidazole ring and the phenolic hydroxyl group are the primary sites for chemical reactivity.

- Methylation: The phenolic hydroxyl group can be methylated to form 5-methoxybenzimidazole. In biological systems, this is a key step in the formation of the lower ligand of certain cobamides.
- Acylation: Friedel-Crafts acylation can occur on the benzene ring, typically directed by the hydroxyl group, leading to derivatives with potentially enhanced biological activity.[1]

- Halogenation: The electron-rich benzene ring can be halogenated to produce derivatives with altered physicochemical properties.[\[1\]](#)
- N-Substitution: The nitrogen atom of the imidazole ring can be alkylated or acylated, a common strategy in the development of benzimidazole-based pharmaceuticals.

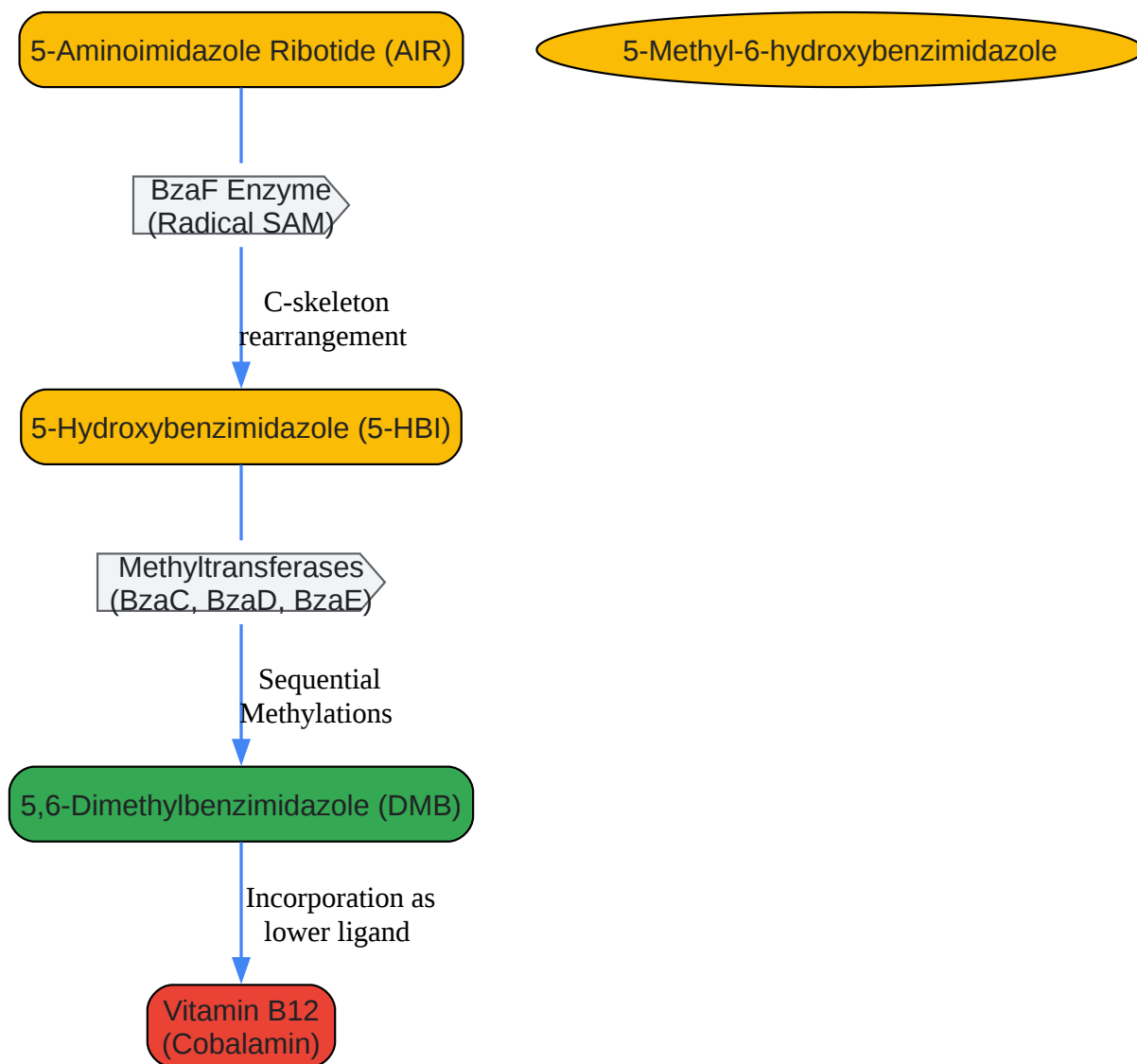
Biochemical Role & Signaling Pathways

Precursor to the Lower Ligand of Vitamin B12

The most well-documented role of **5-Hydroxybenzimidazole** is as a crucial intermediate in the anaerobic biosynthesis of 5,6-dimethylbenzimidazole (DMB). DMB serves as the lower axial ligand for cobalt in vitamin B12 (cobalamin).[\[1\]](#) This pathway is critical for prokaryotes that synthesize B12 anaerobically.

The pathway proceeds as follows:

- Formation: The enzyme BzaF converts 5-aminoimidazole ribotide (AIR) into **5-Hydroxybenzimidazole** (5-HBI).
- Methylation: A series of three methyltransferase enzymes (BzaC, BzaD, and BzaE) sequentially methylate 5-HBI to form 5,6-dimethylbenzimidazole (DMB).[\[4\]](#)
- Activation & Incorporation: DMB is then activated and incorporated into the cobamide structure.



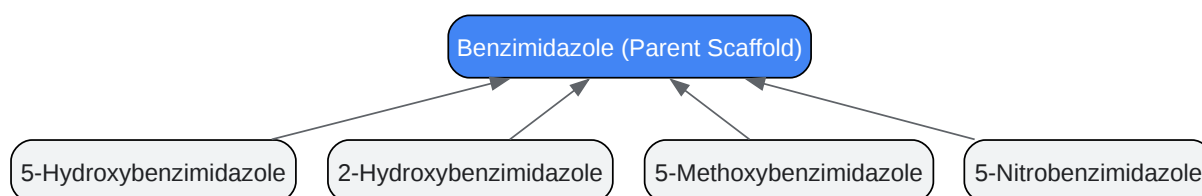
[Click to download full resolution via product page](#)

Caption: Anaerobic biosynthesis of the Vitamin B12 lower ligand via **5-Hydroxybenzimidazole**.

Analytical Characterization

While comprehensive experimental spectral data for **5-Hydroxybenzimidazole** is not widely published, its structure allows for the prediction of key analytical features.

- ^1H NMR: In a solvent like DMSO- d_6 , the spectrum is expected to show:
 - Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the benzene ring.
 - A singlet for the proton at the 2-position of the imidazole ring (approx. 8.0-8.2 ppm).
 - A broad singlet for the N-H proton of the imidazole ring (approx. 12.0-12.5 ppm).
 - A broad singlet for the phenolic O-H proton.
- ^{13}C NMR: The spectrum should display 7 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and heterocyclic structures.
- FTIR: The infrared spectrum would be characterized by:
 - A broad absorption band for O-H stretching of the phenol group (approx. 3200-3600 cm^{-1}).
 - A broad band for N-H stretching of the imidazole ring (approx. 3100-3300 cm^{-1}).
 - Aromatic C-H stretching signals (approx. 3000-3100 cm^{-1}).
 - C=N and C=C stretching vibrations within the fused ring system (approx. 1450-1620 cm^{-1}).



[Click to download full resolution via product page](#)

Caption: Logical relationship of **5-Hydroxybenzimidazole** to its parent scaffold and other derivatives.

Conclusion

5-Hydroxybenzimidazole is a fundamentally important molecule with a well-defined role in microbial biochemistry and significant potential in synthetic chemistry. Its core properties, characterized by the benzimidazole scaffold and a reactive hydroxyl group, make it a versatile building block for drug discovery and a subject of interest for metabolic research. The experimental and analytical frameworks provided in this guide offer a foundation for scientists and researchers to effectively utilize and study this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 2. Buy 5-Hydroxybenzimidazole | 41292-65-3 [smolecule.com]
- 3. 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. 1H-benzimidazol-6-ol | 41292-65-3 [chemnet.com]
- To cite this document: BenchChem. [fundamental chemical properties of 5-Hydroxybenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1224985#fundamental-chemical-properties-of-5-hydroxybenzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com